2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
Description
2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a ligand for various receptors in the body.
Properties
IUPAC Name |
2-[[2-[4-(2-methylphenyl)piperazin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-6-2-5-9-18(15)24-12-10-23(11-13-24)14-19(25)22-17-8-4-3-7-16(17)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPHXOKGMCRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group through nucleophilic substitution reactions.
Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes.
Pathways Involved: The compound acts as an antagonist or agonist at these receptors, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another piperazine derivative used as an antidepressant.
Naftopidil: A piperazine-based alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
2-({2-[4-(2-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern and its potential for high affinity and selectivity towards alpha1-adrenergic receptors . This makes it a promising candidate for further research and development in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
